molecular formula C19H24ClNO3 B12698444 Codeine methochloride CAS No. 63732-63-8

Codeine methochloride

Cat. No.: B12698444
CAS No.: 63732-63-8
M. Wt: 349.8 g/mol
InChI Key: XCXXINPMYZWPSG-YZZSNFJZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Codeine methochloride is a derivative of codeine, an opiate used primarily for its analgesic, antitussive, and antidiarrheal properties . Codeine is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum . This compound is synthesized to enhance certain pharmacological properties of codeine, making it more effective in specific medical applications.

Preparation Methods

The synthesis of codeine methochloride involves several steps, starting from codeine. The process typically includes methylation and chlorination reactions under controlled conditions. Industrial production methods often employ advanced chemometric techniques to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Codeine methochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used .

Properties

CAS No.

63732-63-8

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;chloride

InChI

InChI=1S/C19H24NO3.ClH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1

InChI Key

XCXXINPMYZWPSG-YZZSNFJZSA-M

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)C.[Cl-]

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.